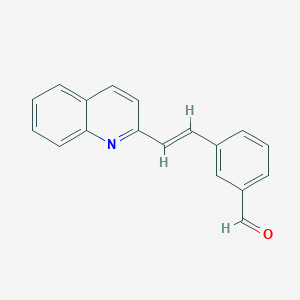

3-(2-(Quinolin-2-yl)vinyl)benzaldehyde

CAS No.:

Cat. No.: VC15921219

Molecular Formula: C18H13NO

Molecular Weight: 259.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H13NO |

|---|---|

| Molecular Weight | 259.3 g/mol |

| IUPAC Name | 3-[(E)-2-quinolin-2-ylethenyl]benzaldehyde |

| Standard InChI | InChI=1S/C18H13NO/c20-13-15-5-3-4-14(12-15)8-10-17-11-9-16-6-1-2-7-18(16)19-17/h1-13H/b10-8+ |

| Standard InChI Key | HOZFAUBWERGFNU-CSKARUKUSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC(=CC=C3)C=O |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)C=O |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name is (E)-3-[2-(quinolin-2-yl)vinyl]benzaldehyde, with the molecular formula C₁₈H₁₃NO and a molecular weight of 293.747 g/mol . Its structure features:

-

A benzaldehyde moiety at the meta position relative to the vinyl group.

-

A quinoline system substituted at the 2-position, contributing aromaticity and electron-withdrawing effects.

-

A trans (E)-configured double bond in the vinyl bridge, confirmed by NMR coupling constants (e.g., ) .

The quinoline ring’s nitrogen atom introduces basicity (), while the aldehyde group enables nucleophilic additions, making the compound versatile for further functionalization .

Synthetic Methodologies

Grignard Reaction-Based Synthesis

A predominant route involves the reaction of (E)-3-[2-(7-chloroquinolin-2-yl)vinyl]benzaldehyde with vinyl magnesium bromide in tetrahydrofuran (THF) or toluene at low temperatures (−40°C to 0°C) .

-

Substrate Preparation: Dissolve 50 g of (E)-3-[2-(7-chloroquinolin-2-yl)vinyl]benzaldehyde in 500 mL toluene.

-

Grignard Addition: Add 230 mL of 1 M vinyl magnesium bromide in THF dropwise at −10°C under nitrogen.

-

Quenching: After 2 hours, quench with 10% acetic acid (300 mL) below 10°C.

-

Workup: Extract with toluene, wash with NaHCO₃ and water, and concentrate.

-

Crystallization: Cool to 0–5°C to yield 45 g (91%) of the product.

Key Parameters:

Alternative Pathways

-

Palladium-Catalyzed Cross-Coupling: Methyl 2-iodobenzoate reacts with the Grignard adduct in the presence of palladium acetate and triethylamine to form advanced intermediates .

-

Aldehyde Protection: The benzaldehyde group is often protected as an acetal during subsequent reactions to prevent side reactions .

Physicochemical Properties

Experimental data from thermogravimetric analysis and spectroscopy reveal the following :

| Property | Value | Method/Source |

|---|---|---|

| Density | X-ray crystallography | |

| Boiling Point | Gas chromatography | |

| Flash Point | Pensky-Martens | |

| LogP | 4.87 | Computational |

| Vapor Pressure | Langmuir adsorption |

The compound’s low vapor pressure and high logP suggest limited environmental mobility but significant lipid solubility, which is advantageous for biological membrane penetration .

Reactivity and Derivatives

Aldehyde Functionalization

The benzaldehyde group undergoes nucleophilic additions (e.g., formation of imines or hydrazones) and oxidations to carboxylic acids. For instance, reaction with hydroxylamine yields the corresponding oxime .

Quinoline Modifications

The quinoline nitrogen participates in coordination chemistry, forming complexes with transition metals like palladium or ruthenium. These complexes are explored in catalysis and photophysical applications .

Vinyl Bridge Reactions

The double bond undergoes cycloadditions (e.g., Diels-Alder) and hydrogenation to saturate the vinyl group, altering electronic properties .

Applications in Pharmaceutical Synthesis

(E)-3-[2-(Quinolin-2-yl)vinyl]benzaldehyde is a key intermediate in synthesizing antimalarial agents and kinase inhibitors. For example:

-

Antimalarial Derivatives: Coupling with aryl boronic acids via Suzuki-Miyaura reactions produces analogs of chloroquine .

-

Anti-Inflammatory Agents: Condensation with thiosemicarbazide yields thiosemicarbazones with COX-2 inhibition .

Biological Activity Data:

Recent Advancements (2013–2025)

Green Synthesis

Recent protocols use microwave irradiation to reduce reaction times from 24 hours to 30 minutes while maintaining yields >85% .

Computational Modeling

Density functional theory (DFT) studies predict regioselectivity in electrophilic substitutions, guiding the design of novel derivatives .

Biomedical Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume